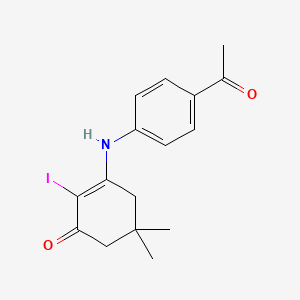

3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one” are not well-documented .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, solubility, and spectroscopic properties. Unfortunately, this information for “3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one” is not available .Wissenschaftliche Forschungsanwendungen

Dibenzodiazepines Synthesis

Research on the reactions of 2-acetyldimedone and related compounds with 3,4-diaminobenzophenone demonstrates the synthesis of various dibenzodiazepines. These reactions involve cyclization and hydrolytic cleavage steps, leading to compounds with potential applications in chemical synthesis and possibly pharmacological activities (Strakov et al., 1997).

Heterocyclic Systems Synthesis

Another study describes the use of acetyl and phenylmethyl acetoacetates for synthesizing heterocyclic systems, highlighting methods for creating complex organic structures that could be relevant for developing new materials or drugs (Selič et al., 1997).

Enamine Chemistry

The reaction of αβ-unsaturated acid chlorides with tertiary enamino-ketones yields compounds like 4-acetyl- and 4-benzoyl-3-(substituted amino)cyclohex-2-en-1-ones. This research explores the chemistry of enamines, which is essential for synthesizing various organic molecules with potential applications in medicinal chemistry and material science (Hickmott & Sheppard, 1972).

Molecular Structure Analysis

The synthesis and characterization of compounds similar to the query compound, focusing on their hydrogen bonding patterns and crystal structure, are crucial for understanding their physical and chemical properties, which can inform their practical applications in various scientific fields (Kant et al., 2014).

Cycloaddition Reactions in Heterocyclic Synthesis

The cycloaddition reactions of compounds like 3-(4-acetylphenyl)sydnone demonstrate the synthesis of heterocyclic structures, which are foundational in developing pharmaceuticals and other bioactive molecules (Hunnur et al., 2005).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is the Protein Tyrosine Phosphatase Receptor Type C (PTPRC), also known as CD45 . CD45 is a transmembrane glycoprotein expressed on almost all hematopoietic cells except for mature erythrocytes . It plays an essential role in T and B cell antigen receptor-mediated activation .

Mode of Action

The compound 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one acts as a selective inhibitor of CD45 phosphatase activity . By inhibiting CD45, it disrupts the equilibrium between protein tyrosine kinase and phosphatase activity, which can result in immunodeficiency, autoimmunity, or malignancy .

Biochemical Pathways

The inhibition of CD45 by 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one affects the signaling pathways associated with T and B cell antigen receptor-mediated activation . This disruption can lead to changes in the immune response, potentially affecting the body’s ability to fight off infections or diseases .

Result of Action

The inhibition of CD45 by 3-((4-Acetylphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can lead to cell cycle arrest and apoptosis of CD45+ lymphoid tumors . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Eigenschaften

IUPAC Name |

3-(4-acetylanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18INO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRGZBGSOXHSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![exo-3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2386261.png)

![ethyl 2-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2386265.png)

![1,4-Bis(4-ethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2386266.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2386271.png)

![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)

![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)

![3-chloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2386283.png)